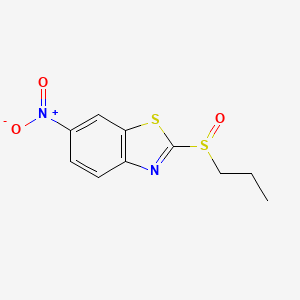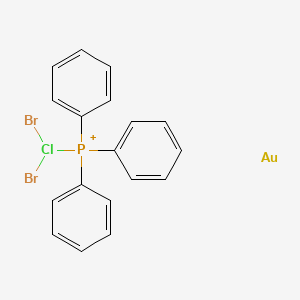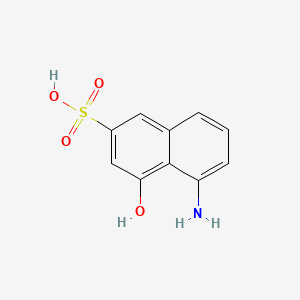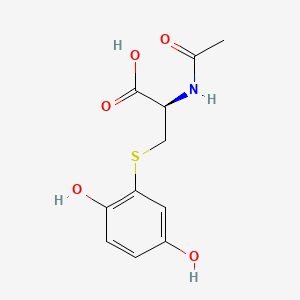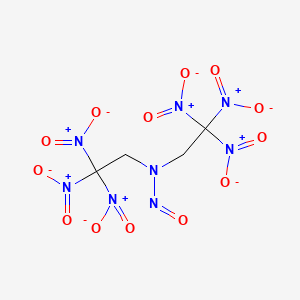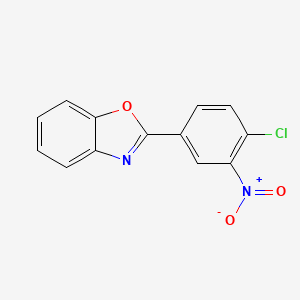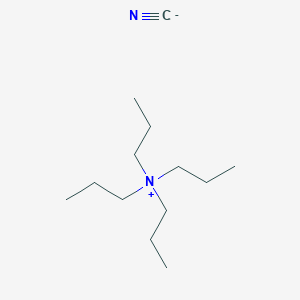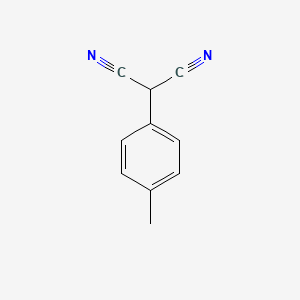
Hydroxide;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxide trihydrate is a compound that consists of a hydroxide ion (OH⁻) and three water molecules (H₂O). This compound is often found in various hydrated forms and plays a significant role in both industrial and scientific applications. It is known for its unique properties and its ability to form stable hydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxide trihydrate can be synthesized through the reaction of a strongly basic phosphazene (Schwesinger base) with water. This reaction produces a metastable hydroxide trihydrate salt, which is the first hydroxide solvate not in contact with a cation . The reaction conditions typically involve the use of a weakly coordinating cation to stabilize the hydroxide trihydrate anion.
Industrial Production Methods
In industrial settings, hydroxide trihydrate can be produced through chemical precipitation methods. For example, zinc sulfate hydroxide trihydrate can be synthesized using zinc sulfate as the precursor and borax as the basic precipitating agent . The reaction is carried out at controlled temperatures to ensure the formation of the desired trihydrate compound.
Chemical Reactions Analysis
Types of Reactions
Hydroxide trihydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxide ion can be oxidized to form water and oxygen.
Reduction: The hydroxide ion can be reduced to form hydrogen gas and water.
Substitution: The hydroxide ion can participate in substitution reactions, where it replaces another ion in a compound.
Common Reagents and Conditions
Common reagents used in reactions with hydroxide trihydrate include acids, bases, and oxidizing agents. The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the trihydrate form.
Major Products Formed
The major products formed from reactions involving hydroxide trihydrate depend on the specific reaction type. For example, oxidation reactions may produce water and oxygen, while reduction reactions may produce hydrogen gas and water.
Scientific Research Applications
Hydroxide trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizing agent for other compounds.
Biology: Hydroxide trihydrate is used in biological research to study the effects of hydroxide ions on biological systems.
Mechanism of Action
The mechanism of action of hydroxide trihydrate involves its ability to donate hydrox
Properties
CAS No. |
34118-37-1 |
|---|---|
Molecular Formula |
H7O4- |
Molecular Weight |
71.05 g/mol |
IUPAC Name |
hydroxide;trihydrate |
InChI |
InChI=1S/4H2O/h4*1H2/p-1 |
InChI Key |
DSJYSRTZHXBOCX-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)


![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
